ethyl 2-[(6-nitro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]propanoate

Lipophilicity Physicochemical Property Drug Likeness

Ethyl 2-[(6-nitro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]propanoate (CAS 303148-99-4) uniquely combines a 6-nitro electron-withdrawing group, lipophilic 2-phenyl ring, and hydrolyzable ethyl propanoate ester. This motif provides a favorable CNS MPO profile, metabolic handle (nitro reduction), and prodrug cleavage site—critical for SAR integrity in CNS lead series. Substituting analogs alters redox potential, permeability, and target recognition. Compound‑specific procurement avoids structural noise that derails medicinal chemistry programs. Ideal for hypoxia‑selective cytotoxin research, prodrug validation, and focused library synthesis.

Molecular Formula C18H17N3O5
Molecular Weight 355.35
CAS No. 303148-99-4
Cat. No. B2738067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-[(6-nitro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]propanoate
CAS303148-99-4
Molecular FormulaC18H17N3O5
Molecular Weight355.35
Structural Identifiers
SMILESCCOC(=O)C(C)ON1C2=C(C=CC(=C2)[N+](=O)[O-])N=C1C3=CC=CC=C3
InChIInChI=1S/C18H17N3O5/c1-3-25-18(22)12(2)26-20-16-11-14(21(23)24)9-10-15(16)19-17(20)13-7-5-4-6-8-13/h4-12H,3H2,1-2H3
InChIKeyMYAXZVGAFGATAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-[(6-nitro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]propanoate – Structural and Physicochemical Baseline for Procurement Evaluation


Ethyl 2-[(6-nitro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]propanoate (CAS 303148-99-4) is a synthetic benzimidazole derivative with a molecular formula of C₁₈H₁₇N₃O₅ and a molecular weight of 355.35 g/mol . It features a 6-nitro-2-phenyl-1H-benzimidazole core that is N1‑functionalized with an ethyl 2‑oxypropanoate side chain, a structural arrangement that distinguishes it from simpler nitro‑benzimidazoles and from analogs bearing different N1‑linkers or aryl substituents. The compound is primarily supplied as a research‑grade intermediate, and its procurement value hinges on the unique combination of the electron‑withdrawing nitro group, the lipophilic 2‑phenyl ring, and the hydrolyzable ester moiety, which collectively govern reactivity, solubility, and biological recognition.

Why Generic Benzimidazole Substitution Fails for Ethyl 2-[(6-nitro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]propanoate


Benzimidazole derivatives are notoriously sensitive to subtle structural variations; the position and nature of substituents on the benzimidazole core, the identity of the 2‑aryl group, and the N1‑side chain all modulate electronic distribution, target affinity, metabolic stability, and physicochemical properties [1]. For ethyl 2-[(6-nitro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]propanoate, replacing the 6‑nitro group with a halogen, moving it to the 5‑position, swapping the 2‑phenyl for a heteroaryl, or changing the ester to a carboxylic acid yields analogs with markedly different reactivity and biological profiles. Consequently, generic in‑class substitution without head‑to‑head comparative data risks compromising experimental reproducibility and invalidating structure‑activity relationship (SAR) conclusions, making compound‑specific procurement essential for studies that require the exact electronic and steric signature of this derivative.

Quantitative Differentiation Evidence for Ethyl 2-[(6-nitro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]propanoate vs. Key Comparators


Enhanced Lipophilicity (clogP) Relative to the Carboxylic Acid Analog

The ethyl propanoate side chain of the target compound increases calculated lipophilicity by approximately 1.0–1.5 log units compared with the free carboxylic acid analog 2-[(6-nitro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetic acid (CAS 303149-18-0) . This difference is significant for passive membrane permeability and is consistent with the general trend observed for ester vs. acid pairs in benzimidazole series [1].

Lipophilicity Physicochemical Property Drug Likeness

Electron‑Withdrawing Effect of the 6‑Nitro Group vs. 5‑Nitro Isomer on Redox Potential

In 2‑phenylbenzimidazoles that are unsubstituted at N1, the 5‑ and 6‑positions are equivalent due to annular tautomerism. However, N1‑alkylation locks the orientation and differentiates the 5‑ from the 6‑nitro isomer [1]. The 6‑nitro isomer places the nitro group para to the N1 side chain, which has been shown by cyclic voltammetry to lower the first reduction potential by approximately 50–100 mV relative to the 5‑nitro isomer in related N1‑alkylated nitrobenzimidazoles [2].

Redox Potential Electronic Effect Benzimidazole Tautomerism

Hydrolytic Lability of the Ethyl Ester Side Chain vs. Stable N1‑Alkyl Analogs

The ethyl propanoate side chain of the target compound is susceptible to esterase‑mediated hydrolysis, a liability that is absent in analogs bearing a non‑hydrolyzable N1‑alkyl chain (e.g., 1‑benzyl‑6‑nitro‑2‑phenyl‑1H‑benzimidazole, CAS not available) . In vitro half‑life in human plasma for similar benzimidazole ethyl esters typically ranges from 15 to 60 minutes, whereas the corresponding N1‑methyl or N1‑benzyl derivatives are stable over 24 hours [1].

Ester Hydrolysis Metabolic Lability Prodrug Design

Molecular Weight and ClogP Positioning Within the Benzimidazole Chemical Space Relevant to CNS Drug‑Likeness

With a molecular weight of 355.35 g/mol and a predicted clogP of 3.0–3.5, the target compound falls within the favorable range for CNS drug‑likeness (MW ≤ 400, clogP 1–4) as defined by the CNS MPO score [1]. By comparison, the 3‑chlorophenyl analog (ethyl 2-{[2-(3-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}propanoate, CAS 303149-66-8) has a higher molecular weight (389.79) and clogP (~3.8–4.3), placing it outside the optimal CNS MPO space. The simpler 6‑nitro‑2‑phenyl‑1H‑benzimidazole parent (CAS 1571-85-3, MW 239.23) has a lower clogP (~2.0) but lacks the N1 side chain necessary for certain target interactions.

CNS Drug‑Likeness Physicochemical Descriptors Chemical Space

Recommended Research Application Scenarios for Ethyl 2-[(6-nitro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]propanoate


CNS‑Focused Drug Discovery Hit‑to‑Lead Optimization

Given its favorable CNS MPO profile and moderate lipophilicity, the target compound is well‑suited as a starting scaffold for CNS‑active benzimidazole programs, where the ethyl ester can be used to probe permeability and the 6‑nitro group provides a metabolic and electronic handle . Researchers comparing it with the 3‑chlorophenyl analog (CAS 303149-66-8) can use the quantitative CNS MPO difference to prioritize the target compound for lead series where lower molecular weight and optimal logP are critical.

Prodrug Design and Pharmacokinetic Profiling Studies

The hydrolytic lability of the ethyl ester side chain positions the target compound as a prodrug candidate, where the carboxylic acid metabolite is the intended pharmacologically active species . Comparative stability studies against the stable N1‑benzyl analog can validate the prodrug hypothesis and guide the design of ester‑based benzimidazole prodrugs with tailored pharmacokinetic properties.

Redox‑Dependent Mechanism‑of‑Action Studies

The 6‑nitro substitution pattern, which imparts a more negative reduction potential than the 5‑nitro isomer, makes this compound a valuable tool for investigating bioreductive activation pathways, such as those exploited by nitro‑based antiparasitic or anticancer agents . Electrochemical characterization of the target compound and its 5‑nitro isomer can elucidate structure‑redox relationships that are indispensable for medicinal chemistry campaigns targeting hypoxia‑selective cytotoxins.

Structure‑Activity Relationship (SAR) Expansion Libraries

The target compound serves as a core intermediate for generating focused SAR libraries. Its N1‑ethyl propanoate side chain can be hydrolyzed to the carboxylic acid for further derivatization, while the 2‑phenyl ring can undergo electrophilic substitution to introduce additional functional groups . Procurement of the exact compound ensures library fidelity and avoids the confounding effects that arise when using analogs with different side chains (e.g., acetic acid or benzyl derivatives).

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